

molecular structure and formula of Methyl 3-iodobenzoate

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Compound of Interest

Compound Name: Methyl 3-iodobenzoate

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An In-depth Technical Guide to Methyl 3-iodobenzoate

Abstract: This technical guide provides a comprehensive overview of **Methyl 3-iodobenzoate** (CAS No. 618-91-7), a key halogenated aromatic ester utilized in organic synthesis. The document details its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis via Fischer esterification, and a thorough analysis of its spectroscopic data (^1H NMR, ^{13}C NMR, IR, and MS). Furthermore, this guide explores its significant applications as a versatile intermediate in the fields of pharmaceutical research and drug development, particularly as a building block in the synthesis of complex molecules through cross-coupling reactions. This paper is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

Methyl 3-iodobenzoate is an organic compound characterized by a benzene ring substituted with an iodine atom at the meta-position relative to a methyl ester group. Its molecular structure and key identifiers are fundamental to understanding its reactivity and applications.

Molecular Formula: $\text{C}_8\text{H}_7\text{IO}_2$ [\[1\]](#)

Molecular Structure:

- SMILES: COC(=O)c1cccc(I)c1
- InChI Key: NPXOIGSBRLCOSD-UHFFFAOYSA-N

The key physicochemical properties of **Methyl 3-iodobenzoate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	618-91-7	[1][2]
Molecular Weight	262.04 g/mol	[1]
Appearance	Pale yellow to yellow-brown solid/crystals	[1]
Melting Point	46-50 °C	[1]
Boiling Point	277 - 284.4 °C (at 760 mmHg)	[1]
Density	~1.8 g/cm ³	[3]
Solubility	Insoluble in water; Soluble in ether, benzene, alcohol	[4]

Note on Melting Point: While most suppliers report a melting point in the 46-50 °C range, some literature values cite 113-115 °C. This higher value may correspond to the isomeric Methyl 4-iodobenzoate and should be considered with caution.

Experimental Protocols: Synthesis

Methyl 3-iodobenzoate is most commonly synthesized via the Fischer esterification of 3-iodobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1][4] This method is efficient, yielding the product in high purity.

Reaction: 3-Iodobenzoic Acid + Methanol → **Methyl 3-iodobenzoate** + Water

Experimental Procedure:

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-iodobenzoic acid (e.g., 50 g, 0.20 mol) in an excess of methanol (e.g., 300 mL).^[1]
- **Catalyst Addition:** While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL) to the solution.^[1]
- **Reflux:** Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 24 hours. To drive the equilibrium towards the product, any water formed during the reaction can be removed. The volume of methanol should be maintained by replenishment as needed.^[1]
- **Monitoring:** The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.^[1]
- **Purification:** To the resulting residue, add diethyl ether (e.g., 600 mL) and stir the mixture overnight. This will induce the precipitation of the product.^[1]
- **Isolation:** Collect the white precipitate by vacuum filtration and wash the solid with cold water. Dry the product to afford pure **Methyl 3-iodobenzoate**. A typical yield for this procedure is high, often around 97%.^[1]

Spectroscopic Data and Characterization

The structural identity and purity of **Methyl 3-iodobenzoate** are confirmed through various spectroscopic techniques.

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity & Coupling Constant (J) Hz	Assignment	Reference
8.34	s	1H, Ar-H (Position 2)	[1]
7.97	d, J = 7.5 Hz	1H, Ar-H (Position 6)	[1]
7.85	d, J = 7.2 Hz	1H, Ar-H (Position 4)	[1]
7.15	td, J ₁ =7.8 Hz, J ₂ =2.7 Hz	1H, Ar-H (Position 5)	[1]
3.89	s	3H, -OCH ₃	[1]
Spectrum acquired in CDCl ₃ at 300 MHz.			

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Based on data from analogous substituted methyl benzoates, the following chemical shifts are predicted.[5][6]

Chemical Shift (δ) ppm (Predicted)	Assignment
~165-166	C=O (Ester)
~141	Ar-C (Position 4)
~138	Ar-C (Position 6)
~132	Ar-C (Position 1)
~129	Ar-C (Position 5)
~128	Ar-C (Position 2)
~94	Ar-C (Position 3, C-I)
~52	-OCH ₃

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm ⁻¹) (Typical Range)	Vibration Mode	Functional Group	Reference(s)
3100-3000	C-H Stretch	Aromatic	[7]
2960-2850	C-H Stretch	-CH ₃ (Methyl)	[7]
1730-1715	C=O Stretch	Ester	[7]
1600-1450	C=C Stretch	Aromatic Ring	[7]
1300-1100	C-O Stretch	Ester	[7]
800-600	C-I Stretch	Aryl Iodide	[7]

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

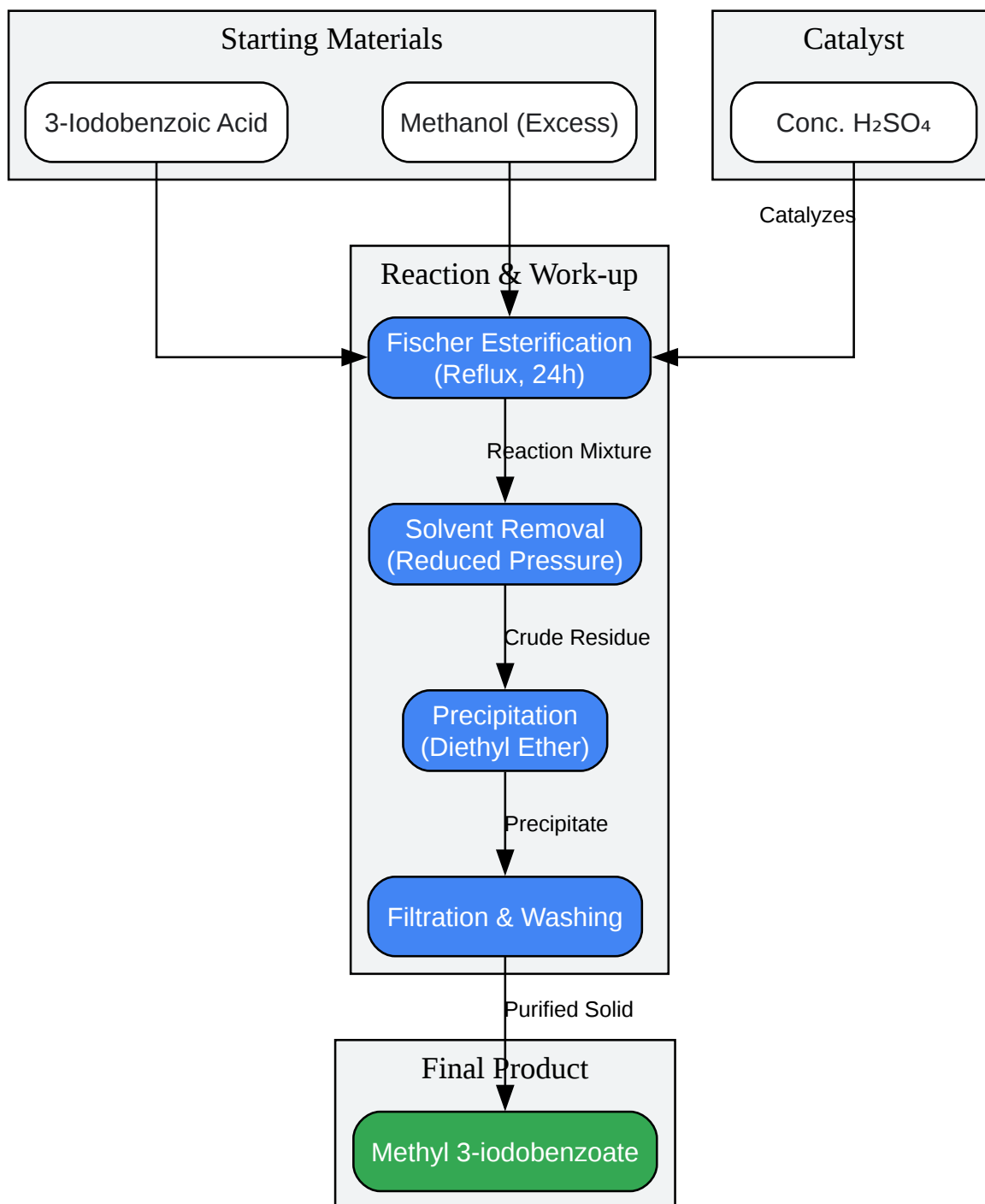
m/z Value	Interpretation	Reference
262.0	[M] ⁺ , Molecular ion peak (calculated and measured)	[1]
231	[M - OCH ₃] ⁺ , Loss of the methoxy radical	
203	[M - COOCH ₃] ⁺ , Loss of the carbomethoxy group	
104	[C ₇ H ₄ O] ⁺ , Fragment from cleavage of C-I bond	
76	[C ₆ H ₄] ⁺ , Benzene ring fragment	

Applications in Research and Drug Development

Methyl 3-iodobenzoate is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. This feature makes it an important precursor in the synthesis of more complex molecules for pharmaceutical and materials science applications.[8]

- **Pharmaceutical Intermediates:** It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure is incorporated into molecules designed for therapeutic areas such as oncology and infectious diseases.^[4]
- **Cross-Coupling Reactions:** The aryl iodide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
- **Chemical Probes:** The compound and its derivatives are used to develop chemical probes to study biological systems. For instance, it has been used in the development of inhibitors for enzymes like 17 β -hydroxysteroid dehydrogenase 13 (HSD17B13), which are targets in metabolic diseases.

Visualizations



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Caption: Fischer Esterification workflow for **Methyl 3-iodobenzoate**.

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References

- 1. Methyl 3-iodobenzoate | 618-91-7 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. bocsci.com [bocsci.com]
- 4. Synthesis of Berberine–Efflux Pump Inhibitor Hybrid Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Methyl 3-iodobenzoate(618-91-7) 1H NMR [m.chemicalbook.com]
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